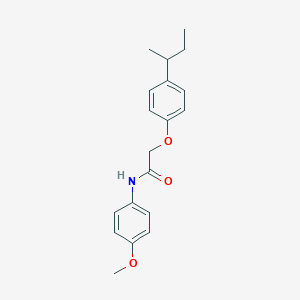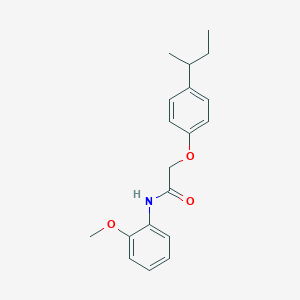
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CGP 37157, is a pharmacological compound that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications. In
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to inhibit the mitochondrial Na+/Ca2+ exchanger, which plays a key role in regulating intracellular calcium levels. This inhibition has been shown to protect against neuronal damage caused by calcium overload, making 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 works by inhibiting the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium ions between the mitochondria and the cytosol. This inhibition leads to a reduction in intracellular calcium levels, which in turn protects against neuronal damage caused by calcium overload.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the reduction of intracellular calcium levels, and the protection of neurons against calcium-induced damage. It has also been shown to have anti-inflammatory properties and to inhibit the activation of microglia, which play a key role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 in lab experiments is its specificity for the mitochondrial Na+/Ca2+ exchanger. This specificity allows researchers to study the role of this protein in a variety of cellular processes, particularly those related to neurodegeneration. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure that the compound does not cause unwanted side effects or toxicity.
Orientations Futures
There are a number of potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157. One area of interest is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger. Another potential area of research is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Finally, there is interest in exploring the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 for other diseases beyond neurodegeneration, such as cancer and cardiovascular disease.
Conclusion:
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is a pharmacological compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its specificity for the mitochondrial Na+/Ca2+ exchanger makes it a valuable tool for studying the role of this protein in cellular processes, and its potential therapeutic applications make it an important area of research. While there are limitations to its use in lab experiments, careful dosing and monitoring can mitigate these risks and allow for productive research on this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 involves a multistep process that begins with the reaction of 4-chloro-2-methylphenol with propionic anhydride to form 2-(4-chloro-2-methylphenoxy)propionic acid. The propionic acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with N-propylacetamide to form 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157.
Propriétés
Formule moléculaire |
C13H16ClN5O2 |
|---|---|
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-11-5-4-10(14)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20) |
Clé InChI |
ZZFFQOZKPGBXHW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)




![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)